N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol. This compound features a benzofuran ring, which is known for its presence in various biologically active natural products and synthetic chemical raw materials . Benzofuran derivatives are recognized for their diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
Target of Action
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is a compound that has been studied for its potential biological activities. Benzofuran compounds, which are part of the structure of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with multiple receptors, which can lead to various biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors to form the benzofuran ring, followed by the attachment of the propyl chain and subsequent sulfonamide formation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as anti-viral or anti-inflammatory treatments.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid derivatives: Known for their anti-inflammatory and anti-cancer properties.
Benzofuran-3-carboxamide derivatives: Investigated for their anti-viral and anti-bacterial activities.
Benzofuran-2-sulfonamide derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents. The uniqueness of this compound lies in its specific structure, which combines the benzofuran ring with a propyl chain and ethanesulfonamide group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-2-18(15,16)14-9-5-7-12-10-11-6-3-4-8-13(11)17-12/h3-4,6,8,10,14H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUHXGCTUBCRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.